![molecular formula C22H27FO5 B601163 Dexamethasone Impurity I (21-Dehydro Dexamethasone) CAS No. 2964-79-6](/img/structure/B601163.png)
Dexamethasone Impurity I (21-Dehydro Dexamethasone)
Overview
Description
21-Dehydro Dexamethasone is an impurity of Dexamethasone . It is also known as (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al Hydrate . Dexamethasone is a glucocorticoid anti-inflammatory agent .
Molecular Structure Analysis
The molecular formula of 21-Dehydro Dexamethasone is C22H27FO5 . The structure of Dexamethasone has been investigated by solid-state NMR measurements, providing features of its structure and dynamics at atomic scale resolution .Scientific Research Applications
Enhancing Bone Formation
Dexamethasone (DEX) is applied broadly as an osteoinductive agent in bone remodeling . It’s incorporated into drug delivery systems such as nanoparticles, microparticles, and scaffolds, and their effects on bone fracture healing by controlling the long-term release of the drug and preventing systemic side effects .
Treatment of Bone Defects
DEX, a glucocorticoid small molecule, has attracted significant research attention because of its osteoinductive, anti-inflammatory, and immunosuppressive properties . It’s used in the treatment of critical bone defects with rapid and effective regeneration .
Fetal Maturation
21 Dehydro Dexamethasone is administered to better the fetal maturation associated with lowered birth weight . It extensively diminishes birth weights after adjustment for a week of gestation .
Investigation of Steroid Receptors
Dexamethasone derivatives are used to investigate the function of steroid receptors. Research on the covalent attachment of dexamethasone 21-mesylate to murine glucocorticoid receptors has provided valuable insights into receptor function and signaling mechanisms.
6. Regulation of T Cell Survival, Growth, and Differentiation Dexamethasone regulates T cell survival, growth, and differentiation . It also inhibits the induction of nitric oxide synthase .
properties
IUPAC Name |
2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2/t12-,15-,16+,17-,19-,20-,21+,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMURNDHCFSXEML-JCMFHFIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone Impurity I (21-Dehydro Dexamethasone) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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